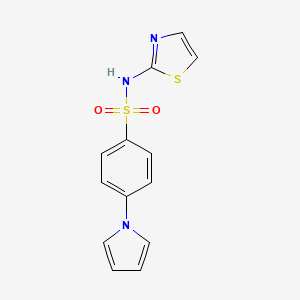

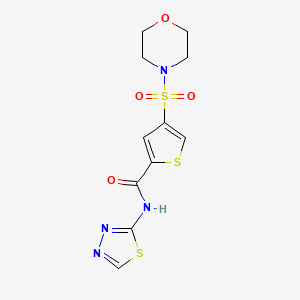

![molecular formula C18H18ClN7O B5555785 N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)

N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide involves various chemical reactions, including nucleophilic substitution reactions and the optimization of reaction conditions for improved yields and purity. A notable example includes the synthesis and characterization of pyrazole carboxamide derivatives containing the piperazine moiety, which were confirmed by spectral studies such as IR, 1H NMR, and HRMS spectroscopy, with structural confirmation through X-ray crystal analysis (Lv, Ding, & Zhao, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations. These studies reveal detailed insights into the molecular conformations, structural characteristics, and intramolecular interactions, which are crucial for understanding the chemical behavior and potential biological activities of these compounds.

Chemical Reactions and Properties

Compounds structurally similar to N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide undergo a range of chemical reactions, including hydrosilylation of N-aryl imines, showcasing their versatility in synthetic chemistry. The reactivity patterns and functional group transformations observed in these reactions contribute to a broader understanding of the compound's chemical properties and potential reactivity pathways (Wang et al., 2006).

科学的研究の応用

Synthesis and Biological Screening

Research has developed various derivatives and analogs of this compound, exploring their synthesis for potential biological activities. For example, a study explored the synthesis of 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines and tested their biological activity against Gram-positive, Gram-negative bacteria, and fungi, finding moderate activity in some products (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).

Antiproliferative Activity

Another aspect of research on this compound involves its antiproliferative effects. A study synthesized new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against human cancer cell lines, identifying compounds with potential anticancer properties (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).

Antimicrobial Evaluation

The compound and its derivatives have been assessed for antimicrobial activities as well. For instance, piperazine and triazolo-pyrazine derivatives were synthesized and their antimicrobial activity was evaluated, with some compounds showing superior antimicrobial properties (M. Patil, Anurag Noonikara-Poyil, S. Joshi, Shivaputra A Patil, S. Patil, Abby M. Lewis, A. Bugarin, 2021).

Antipsychotic Agents

Additionally, the compound has been explored for its potential as an antipsychotic agent. Heterocyclic analogues of 1192U90, including variations of the discussed compound, were prepared and evaluated for their binding to dopamine and serotonin receptors, showing promise as antipsychotic agents with fewer side effects (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996).

特性

IUPAC Name |

N-(4-chlorophenyl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN7O/c19-14-1-3-15(4-2-14)23-18(27)25-9-7-24(8-10-25)16-11-17(22-12-21-16)26-6-5-20-13-26/h1-6,11-13H,7-10H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZDIBBLGCZVGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)

![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)

![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)

![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)

![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)

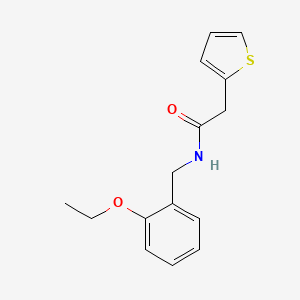

![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)